molecular formula C15H15BN2O2S B14143413 (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid CAS No. 83611-97-6

(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid

Cat. No.: B14143413
CAS No.: 83611-97-6
M. Wt: 298.2 g/mol
InChI Key: DPDSTAHADKRNLI-UHFFFAOYSA-N
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Description

(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group, which is known for its versatility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the thienopyridine core followed by the introduction of the boronic acid group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions.

Biology

In biological research, (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine

Medically, this compound is being explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

Industrially, it is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid exerts its effects involves the interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This interaction is crucial in its potential therapeutic applications, particularly in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid: shares similarities with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid.

    Phenylboronic acid: Commonly used in organic synthesis and as a sensor for sugars.

    Benzylboronic acid: Known for its applications in medicinal chemistry.

Properties

CAS No.

83611-97-6

Molecular Formula

C15H15BN2O2S

Molecular Weight

298.2 g/mol

IUPAC Name

[5-[(2-cyanophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl]boronic acid

InChI

InChI=1S/C15H15BN2O2S/c17-8-11-3-1-2-4-12(11)9-18-6-5-14-13(10-18)7-15(21-14)16(19)20/h1-4,7,19-20H,5-6,9-10H2

InChI Key

DPDSTAHADKRNLI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)CCN(C2)CC3=CC=CC=C3C#N)(O)O

Origin of Product

United States

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